

Revolutionizing Targeted Drug Delivery: Applications of CG-PEG5-azido

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Compound of Interest

Compound Name: CG-PEG5-azido

Cat. No.: B12423768

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Shanghai, China – November 28, 2025 – The advent of precision medicine has underscored the demand for highly specific and efficient drug delivery systems. In this context, the heterobifunctional linker, **CG-PEG5-azido**, has emerged as a critical tool for researchers, scientists, and drug development professionals. Its unique architecture, featuring a central polyethylene glycol (PEG) spacer, a terminal azide group for bioorthogonal conjugation, and a specific targeting moiety or payload precursor, offers a versatile platform for the construction of advanced therapeutic agents such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document provides detailed application notes and experimental protocols for the utilization of **CG-PEG5-azido** and related Azido-PEG5 linkers in targeted drug delivery.

The core utility of **CG-PEG5-azido** lies in its ability to covalently link a targeting ligand (e.g., an antibody, peptide, or small molecule) to a therapeutic payload (e.g., a cytotoxic drug or a protein degrader) with high precision and stability. The azide functionality allows for "click chemistry" reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, making them ideal for conjugating complex biomolecules.^{[1][2][3][4][5]}

The integrated PEG5 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, potentially reducing immunogenicity and improving circulation half-life. The

"CG" component of **CG-PEG5-azido** represents a specific chemical entity that, in the context of the commercially available product HY-138516, is a complex molecule likely serving as a precursor for an E3 ligase ligand, positioning this linker for applications in PROTAC development.

Core Applications in Targeted Therapy

The primary applications of **CG-PEG5-azido** and its analogs are in the construction of:

- **Antibody-Drug Conjugates (ADCs):** In this modality, a monoclonal antibody that specifically targets a tumor-associated antigen is conjugated to a potent cytotoxic drug via the Azido-PEG5 linker. This approach enables the selective delivery of the chemotherapy agent to cancer cells, minimizing off-target toxicity.
- **PROTACs:** These novel therapeutic agents utilize the cell's own ubiquitin-proteasome system to degrade specific disease-causing proteins. **CG-PEG5-azido** can serve as the linker connecting a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
- **Targeted Nanoparticles:** The Azido-PEG5 linker can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) with targeting ligands. This strategy enhances the accumulation of the drug-loaded nanoparticles at the desired site of action.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing PEG linkers in targeted drug delivery systems. It is important to note that specific data for **CG-PEG5-azido** is limited in the public domain, and the presented data is from studies using similar PEG linkers to illustrate the impact of PEGylation on drug conjugate performance.

Conjugate Component	Drug	Linker Type	Drug Loading (wt%)	Reference
Polymer-Drug Conjugate	Gemcitabine	(azido-PEG5)-EDTA acid derivative	29.2	[Gbadegesin & Adesina, 2025]
Polymer-Drug Conjugate	Doxorubicin	(azido-PEG5)-EDTA acid derivative	10.3	[Gbadegesin & Adesina, 2025]

Affibody-Drug Conjugate	PEG Linker Size	In Vitro Cytotoxicity Reduction (fold change vs. no PEG)	Circulation Half-life Extension (fold change vs. no PEG)	Maximum Tolerated Dose (mg/kg)	Reference
ZHER2-PEG4K-MMAE	4 kDa	4.5	2.5	10.0	[Li et al., 2021]
ZHER2-PEG10K-MMAE	10 kDa	22	11.2	20.0	[Li et al., 2021]

Folate-Targeted Nanoparticles	Outcome Measure	Result	Reference
Doxorubicin-loaded PLGA-PEG-PNIPAAm	Tumor Growth Inhibition	75% reduction	[Sohrabi et al., 2025]

Experimental Protocols

Detailed methodologies for the key steps in utilizing Azido-PEG5 linkers for targeted drug delivery are provided below. These protocols are generalized and may require optimization for specific applications.

Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody-Drug Conjugation

This protocol describes the conjugation of a drug-linker containing a strained alkyne (e.g., DBCO) to an antibody that has been functionalized with an azide group using an Azido-PEG5-NHS ester.

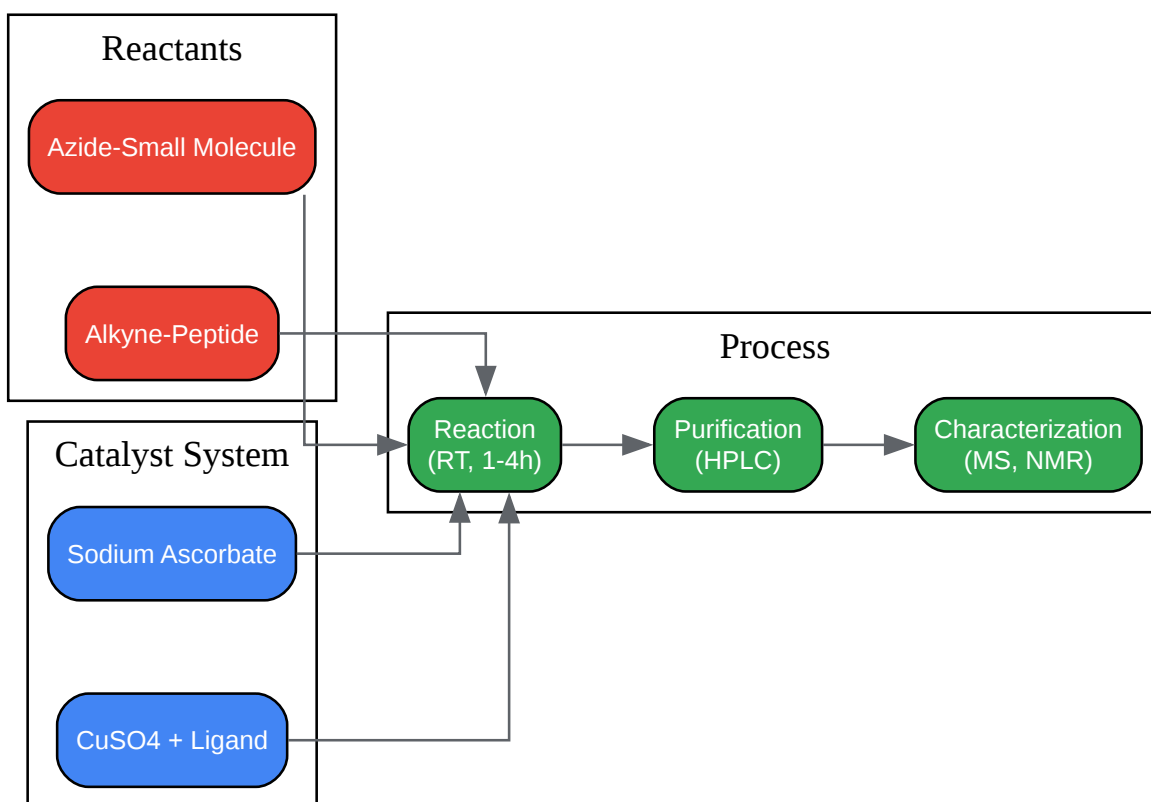
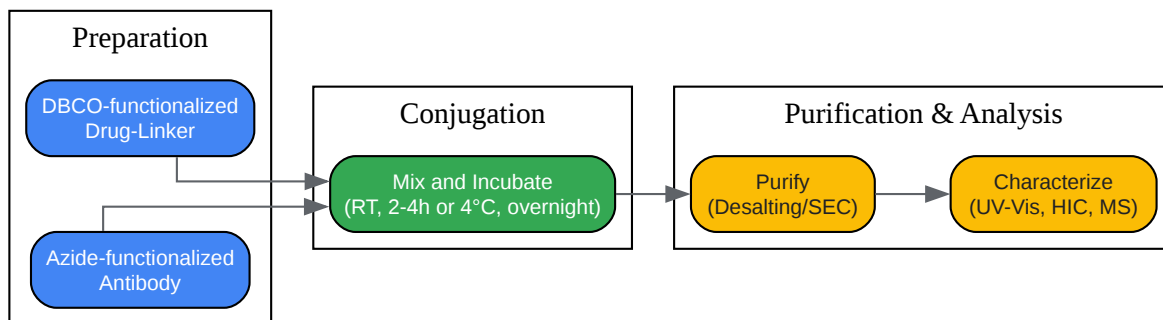
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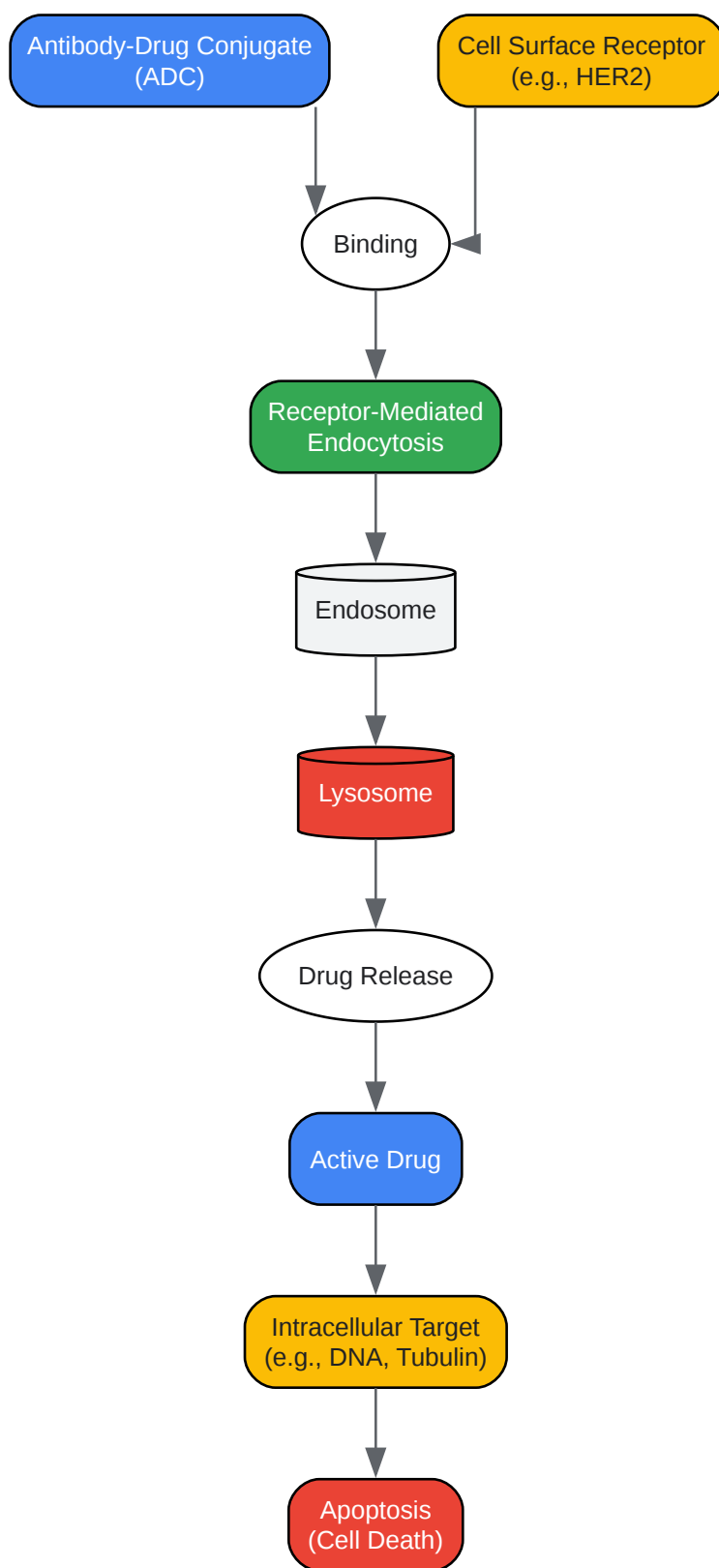
- Azide-functionalized antibody in an amine-free buffer (e.g., PBS, pH 7.4)
- DBCO-functionalized drug-linker
- Anhydrous Dimethyl sulfoxide (DMSO)
- Desalting columns
- Protein concentrators (50 kDa MWCO)

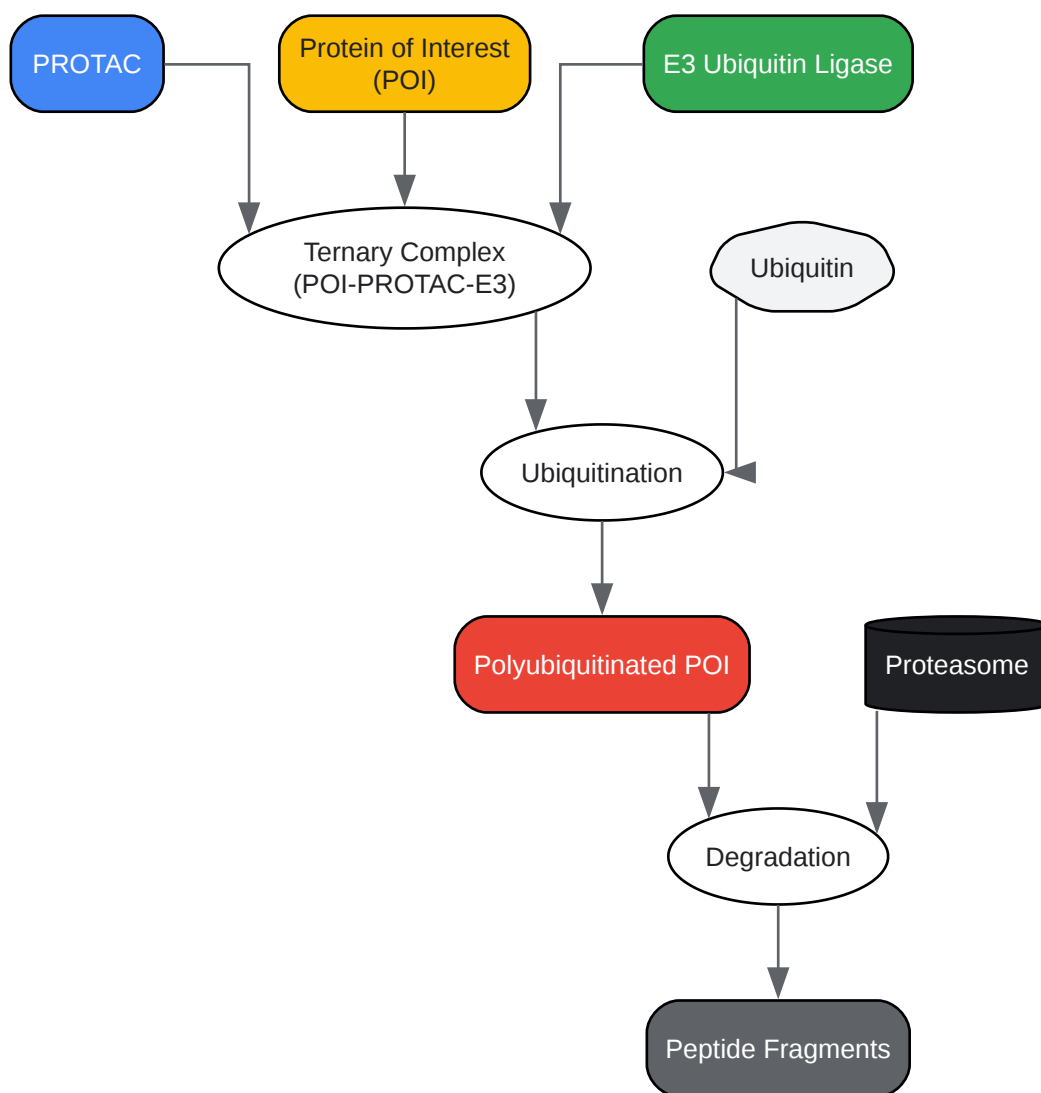
Procedure:

- Buffer Exchange: Perform a buffer exchange for the azide-conjugated antibody into PBS (pH 7.4) using a desalting column.
- Prepare Drug-Linker Solution: Prepare a stock solution of the DBCO-drug linker in DMSO.
- Conjugation Reaction:
 - To the azide-conjugated antibody solution, add the DBCO-drug linker stock solution. The final volume should contain 5-10% DMSO to ensure solubility of the drug-linker. A molar excess of the DBCO-drug linker is typically used.
 - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
- Purification:

- Remove excess unreacted DBCO-drug linker using a desalting column equilibrated with PBS (pH 7.4).
- Concentrate the resulting ADC using a 50 kDa MWCO protein concentrator.
- Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Mass Spectrometry.







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